Thiophene-2-sulfonyl fluoride
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Overview
Description
Thiophene-2-sulfonyl fluoride: is an organosulfur compound with the molecular formula C4H3FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrochemical Oxidative Coupling: One method to prepare thiophene-2-sulfonyl fluoride involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as the fluoride source.
Paal–Knorr Reaction: Another synthetic route involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale electrochemical processes due to their efficiency and scalability. The use of inexpensive and safe reagents like potassium fluoride makes this method particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Thiophene-2-sulfonyl fluoride undergoes nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.
Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, particularly on the thiophene ring.
Radical Reactions: Radical reactions involving this compound can lead to the formation of various substituted thiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Substitution: Reagents such as halogens and acids are used under controlled temperature conditions.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Electrophilic Substitution: Products include halogenated thiophenes and sulfonylated derivatives.
Radical Reactions: Products include various substituted thiophenes with diverse functional groups.
Scientific Research Applications
Chemistry: Thiophene-2-sulfonyl fluoride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of chemosensors and fluorescent dyes .
Biology: In chemical biology, this compound is used to study enzyme mechanisms and as a probe for biological systems. Its reactivity with nucleophiles makes it useful for labeling and tracking biomolecules .
Medicine: Its stability and reactivity balance make it suitable for targeting specific enzymes .
Industry: this compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
Thiophene-2-sulfonyl fluoride exerts its effects primarily through nucleophilic attack on the sulfonyl fluoride group. This reaction forms a covalent bond with the nucleophile, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes the sulfur atom highly electrophilic .
Comparison with Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
Thiophene-2-sulfonamide: Contains an amide group instead of fluoride.
Thiophene-2-sulfonic acid: Contains a hydroxyl group instead of fluoride.
Uniqueness: Thiophene-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. The fluoride group provides a good leaving group, making it highly reactive in nucleophilic substitution reactions. This balance makes it particularly valuable in both synthetic chemistry and chemical biology .
Properties
IUPAC Name |
thiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJIUCJXMLNPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-99-0 |
Source
|
Record name | 382-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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